An In-depth Technical Guide to Nitrophenyl Palmitates for Enzyme Analysis
An In-depth Technical Guide to Nitrophenyl Palmitates for Enzyme Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and properties of nitrophenyl palmitates, with a primary focus on 2-nitrophenyl palmitate. Due to the limited availability of detailed experimental data for the 2-isomer, this guide also includes extensive information on the widely-used 4-nitrophenyl palmitate to provide a thorough comparative context for researchers.
Introduction
Nitrophenyl palmitates are long-chain fatty acid esters that serve as valuable chromogenic substrates for the detection and characterization of lipases and esterases. The enzymatic hydrolysis of these compounds releases a nitrophenolate ion, which is intensely colored and can be easily quantified using spectrophotometry. This property makes them essential tools in various fields, including biotechnology, drug discovery, and diagnostics, for screening enzyme activity and determining kinetic parameters.
This guide distinguishes between the two common isomers, 2-nitrophenyl palmitate (ortho-nitrophenyl palmitate) and 4-nitrophenyl palmitate (para-nitrophenyl palmitate), detailing their respective chemical and physical properties.
Chemical Structure and Properties
The core structure of nitrophenyl palmitate consists of a palmitic acid molecule linked to a nitrophenol through an ester bond. The position of the nitro group on the phenyl ring defines the isomer and influences its reactivity and spectral properties.
Chemical Structure
The chemical formula for both isomers is C22H35NO4, and they share a molecular weight of approximately 377.52 g/mol .[1][2] The key difference lies in the substitution pattern of the nitrophenyl group.
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2-Nitrophenyl palmitate (ortho-isomer): The nitro group is positioned adjacent (ortho) to the ester linkage.
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4-Nitrophenyl palmitate (para-isomer): The nitro group is positioned opposite (para) to the ester linkage.[3]
Physicochemical Properties
While specific experimental data for 2-nitrophenyl palmitate is scarce, the properties of the well-documented 4-nitrophenyl palmitate provide a valuable reference. The data for both isomers is summarized in the table below.
| Property | 2-Nitrophenyl Palmitate | 4-Nitrophenyl Palmitate |
| Synonyms | o-Nitrophenyl palmitate, Hexadecanoic acid 2-nitrophenyl ester | p-Nitrophenyl palmitate, para-Nitrophenyl palmitate, pNPP, 4-Nitrophenyl hexadecanoate[3][4] |
| CAS Number | 104809-26-9[1] | 1492-30-4[4] |
| Molecular Formula | C22H35NO4[1] | C22H35NO4[4] |
| Molecular Weight | 377.52 g/mol [1] | 377.5 g/mol [4][5] |
| Appearance | - | White to pale yellow solid[3] |
| Melting Point | - | 65-66°C |
| Solubility | - | Insoluble in water.[3] Soluble in organic solvents such as isopropanol,[6] chloroform (B151607) (100 mg/mL),[7] ethanol, acetone, and DMF (1 mg/mL).[3][4] |
| Storage Temperature | - | -20°C[4][7] |
| UV-Vis Absorption (λmax) | - | 212, 270 nm[4] |
Application in Enzyme Assays
Nitrophenyl palmitates are primarily used as substrates in colorimetric assays to measure the activity of lipolytic enzymes. The principle of the assay is based on the enzymatic cleavage of the ester bond, which releases nitrophenol. In an alkaline environment, nitrophenol is deprotonated to the nitrophenolate ion, which exhibits a distinct yellow color that can be measured spectrophotometrically.
Enzymatic Hydrolysis Workflow
The general workflow for a lipase (B570770)/esterase assay using a nitrophenyl palmitate substrate is depicted below. The hydrolysis of the ester linkage by the enzyme is the rate-limiting step, and the subsequent color development of the nitrophenolate product allows for continuous monitoring of the reaction.
Caption: General workflow for lipase/esterase activity assay using nitrophenyl palmitate.
Upon hydrolysis of 4-nitrophenyl palmitate, the released 4-nitrophenol (B140041) can be quantified by colorimetric detection at a wavelength of approximately 410 nm.[4] This method is valued for its simplicity and speed.[6]
Kinetic Parameters from Literature
The following table summarizes kinetic data from studies that have utilized p-nitrophenyl palmitate (4-NPP) to characterize various lipases. This data is crucial for comparing enzyme efficiency and substrate specificity.
| Enzyme Source | Substrate | Vmax | Km (mM) | Vmax/Km Ratio |
| Acinetobacter sp. AU07 | 4-NPP | 16.98 U/mg | 0.51 | 33.29 |
Experimental Protocols
This section provides a detailed methodology for a standard lipase activity assay using 4-nitrophenyl palmitate. This protocol can be adapted for various research applications, including enzyme characterization and inhibitor screening.
Lipase Activity Assay using p-Nitrophenyl Palmitate (pNPP)
Objective: To determine the hydrolytic activity of a lipase sample by measuring the rate of p-nitrophenol release from pNPP.
Materials:
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p-Nitrophenyl palmitate (pNPP)
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Isopropanol
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Tris-HCl buffer (50 mM, pH 8.0)
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Sodium deoxycholate
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Gum arabic
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Lipase enzyme solution (of unknown activity)
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Microplate reader or spectrophotometer
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96-well microplate or cuvettes
Procedure:
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Preparation of Substrate Stock Solution (10 mM pNPP):
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Dissolve 37.75 mg of pNPP in 10 mL of isopropanol. This solution should be prepared fresh.
-
-
Preparation of Reaction Buffer:
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Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.
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To 90 mL of this buffer, add 207 mg of sodium deoxycholate and 100 mg of gum arabic. Stir until fully dissolved. This solution acts as an emulsifier for the substrate.
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-
Preparation of Substrate Emulsion:
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While vortexing the 90 mL of reaction buffer, slowly add the 10 mL of pNPP stock solution.
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This will create a stable emulsion of the substrate. This is the working substrate solution.
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-
Enzyme Assay:
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Pipette 180 µL of the substrate emulsion into each well of a 96-well microplate.
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Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
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To initiate the reaction, add 20 µL of the lipase enzyme solution to each well.
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Immediately start monitoring the increase in absorbance at 410 nm using a microplate reader. Readings should be taken every minute for a period of 10-15 minutes.
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A blank reaction containing 20 µL of buffer instead of the enzyme solution should be included to account for any spontaneous hydrolysis of the substrate.
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-
Calculation of Enzyme Activity:
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Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
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Subtract the rate of the blank reaction from the rate of the enzyme-catalyzed reaction.
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Calculate the concentration of p-nitrophenol released using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol at the specific pH and temperature (e.g., ~18,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length.
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One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[6]
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Logical Flow of Protocol Steps
The following diagram illustrates the logical progression of the experimental protocol.
References
- 1. 104809-26-9|2-Nitrophenyl palmitate|BLD Pharm [bldpharm.com]
- 2. 4-Nitrophenyl palmitate | 1492-30-4 | EN15588 | Biosynth [biosynth.com]
- 3. CAS 1492-30-4: p-Nitrophenyl palmitate | CymitQuimica [cymitquimica.com]
- 4. caymanchem.com [caymanchem.com]
- 5. p-Nitrophenyl palmitate | C22H35NO4 | CID 73891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. lipase substrate, chromogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
